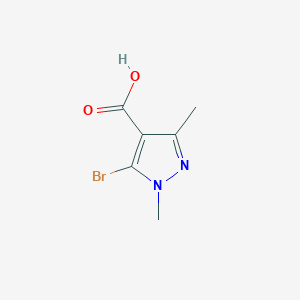
5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
概要
説明
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 1- and 3-positions, and a carboxylic acid group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
-
Cyclocondensation Method: : One common method for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, the reaction typically involves the use of 4-bromo-3-methyl-1-phenyl-2-pyrazolin-5-one as a starting material, which undergoes cyclization in the presence of hydrazine hydrate .
-
Oxidative Cyclization: : Another method involves the oxidative cyclization of β,γ-unsaturated hydrazones. This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides .
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For example, the carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, 5-thio-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and others.
Oxidation and Reduction Products: Products include 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate and 5-bromo-1,3-dimethyl-1H-pyrazole-4-methanol.
科学的研究の応用
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is primarily based on its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the bromine atom and carboxylic acid group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The compound can also act as a ligand, binding to metal ions and forming coordination complexes .
類似化合物との比較
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and applications.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid:
Uniqueness
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. This substitution allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .
特性
IUPAC Name |
5-bromo-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWGWRNOGQENEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369357-72-1 | |
| Record name | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




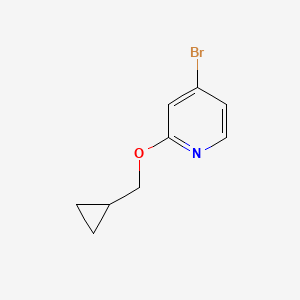
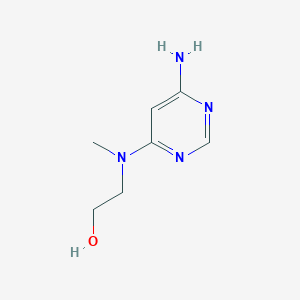
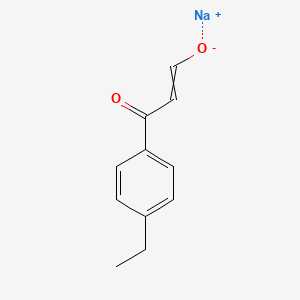
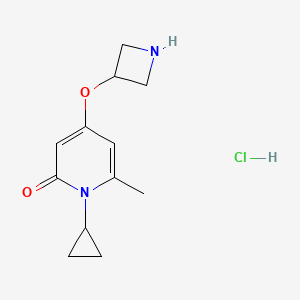

![5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid](/img/structure/B1379878.png)

![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
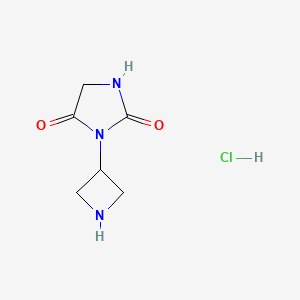

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)
